molecular formula C14H28O B8378136 Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- CAS No. 4631-98-5

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)-

Cat. No. B8378136
CAS RN: 4631-98-5
M. Wt: 212.37 g/mol
InChI Key: FTFGPKGCCXQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- is a useful research compound. Its molecular formula is C14H28O and its molecular weight is 212.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4631-98-5

Product Name

Cyclohexanol, 4-(1,1,3,3-tetramethylbutyl)-

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H28O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h11-12,15H,6-10H2,1-5H3

InChI Key

FTFGPKGCCXQMJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1CCC(CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-octylphenol (250 g, used as received from Rohm and Haas), methanol (250 ml), acetic acid (2.5 ml) and rhodium on carbon catalyst (5.0 g, 5% rhodium, MCB Chemicals) were added to a 3 L glass lined autoclave. The autoclave was charged to 60 psig H2 and heated at 60° C. until hydrogen uptake was complete (about 10 hrs.). The mixture was cooled to room temperature and the catalyst was removed by filtration in a glove bag under a nitrogen atmosphere (CAUTION: pyrophoric catalyst). The solvent was removed on a rotary evaporator and the residue was dissoved in dichloromethane and extracted with 10% sodium carbonate solution (3×250 ml) to remove phenolic contamination, thus avoiding the formation of a yellow impurity in the subsequent oxidation step. The dichloromethane solution was washed with 25% sulfuric acid (2×100 ml) distilled water (1×250 ml), and dried over anhydrous magnesium sulfate, after which the solvent was evaporated to isolate 4-t-octylcyclohexanol as a low melting off-white solid (182 g, 81%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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